6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-chloropyrazole with benzaldehyde under acidic conditions to form the desired compound . The reaction is usually carried out in ethanol as a solvent, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in medicinal chemistry.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used reagents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing its interaction with natural substrates and thereby inhibiting cell proliferation . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: Compounds with a similar core structure but different substituents, showing varied biological activities.
Uniqueness
6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-chloro-2-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-8-7-16(15-10(8)14-11)9-4-2-1-3-5-9/h1-7H |
InChI Key |
TVARXTCWCUHFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=NC(=NC3=N2)Cl |
Origin of Product |
United States |
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